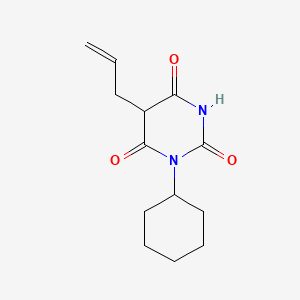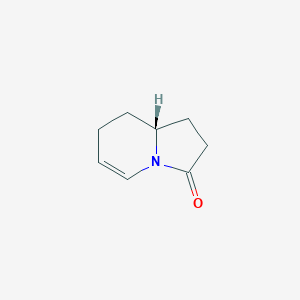
Potassium hexadecyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hexadecyl sulfate, also known as potassium cetyl sulfate, is a surfactant commonly used in various industrial and scientific applications. It is a potassium salt of hexadecyl sulfate, characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group. This dual nature makes it an effective agent in reducing surface tension and forming micelles in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hexadecyl sulfate can be synthesized through the reaction of hexadecyl alcohol with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction typically occurs in a reactor where hexadecyl alcohol and sulfur trioxide react to form hexadecyl sulfate, which is then neutralized with potassium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes in reactors, ensuring consistent quality and yield. The process is optimized to control the reaction conditions, such as temperature and concentration, to achieve high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hexadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in double replacement reactions, where it exchanges ions with other compounds in solution .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that attack the sulfate group, leading to the formation of new compounds.
Double Replacement Reactions: Often occur in aqueous solutions where this compound reacts with other ionic compounds to form precipitates or new soluble products.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, reacting with sodium chloride can produce sodium hexadecyl sulfate and potassium chloride.
Wissenschaftliche Forschungsanwendungen
Potassium hexadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other nanostructured materials.
Biology: Employed in DNA extraction protocols to lyse cells and solubilize cellular components.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of potassium hexadecyl sulfate is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions. This property is crucial in applications such as emulsification, detergency, and drug delivery .
Similar Compounds:
Potassium dodecyl sulfate (KDS): Similar in structure but with a shorter alkyl chain, leading to different micelle formation properties.
Sodium dodecyl sulfate (SDS): A sodium salt with similar surfactant properties but different ionic characteristics.
Uniqueness: this compound is unique due to its longer alkyl chain, which provides distinct micelle formation and surface activity properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Eigenschaften
| 7065-13-6 | |
Molekularformel |
C16H33KO4S |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
potassium;hexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
GBEYVKHMIPVAHD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)

![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)

